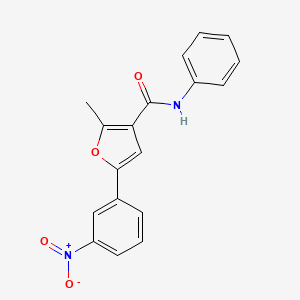
1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(naphthalen-1-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a urea derivative, containing a methylsulfonyl group, a tetrahydroquinoline moiety, and a naphthalen-1-ylmethyl group. Urea derivatives are often used in medicinal chemistry due to their bioactive properties . The presence of a tetrahydroquinoline could imply potential biological activity, as tetrahydroquinoline is a common scaffold in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a urea linkage connecting the tetrahydroquinoline and naphthalen-1-ylmethyl moieties. The tetrahydroquinoline ring system would add a level of rigidity to the molecule, potentially influencing its binding properties if it were to interact with biological targets .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the urea linkage and the tetrahydroquinoline ring. The urea group could potentially undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the tetrahydroquinoline ring could potentially increase its lipophilicity, which could influence its solubility and permeability .Aplicaciones Científicas De Investigación
Enzyme Inhibition and Biochemical Applications Isoquinolinesulfonamides, closely related to the compound , have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C, with significant implications for understanding cellular signal transduction mechanisms (Hidaka et al., 1984). These findings suggest potential applications in designing inhibitors targeting specific protein kinases involved in disease pathways.
Chemical Synthesis and Structural Characterization Research has also focused on the synthesis and structural characterization of compounds with similar frameworks, which are crucial for the development of novel pharmaceuticals and materials. For example, studies on conformational adjustments over synthons of urea and thiourea-based assemblies have provided insights into the structural dynamics of these compounds, which are essential for their function and potential applications in drug design and material science (Phukan & Baruah, 2016).
Anticancer Activity The synthesis and anticancer evaluation of naphthoquinone derivatives, which share structural similarities with the compound, have demonstrated significant cytotoxic activity against human cancer cell lines. These findings indicate the potential for developing new anticancer agents based on structural modifications of naphthoquinone derivatives (Ravichandiran et al., 2019).
Anticorrosion Properties The study of anticorrosion properties of oxyquinoline derivatives provides an example of the application of structurally related compounds in material science. These compounds have been investigated for their potential to inhibit acid corrosion in steels, demonstrating the versatility of this chemical framework in various scientific applications (Doroshenko et al., 2017).
Direcciones Futuras
Further studies could be conducted to determine the biological activity of this compound. This could include in vitro and in vivo studies to assess its potential therapeutic effects. Additionally, further synthetic work could be done to create analogs of this compound to explore structure-activity relationships .
Propiedades
IUPAC Name |
1-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-29(27,28)25-13-5-9-17-11-12-19(14-21(17)25)24-22(26)23-15-18-8-4-7-16-6-2-3-10-20(16)18/h2-4,6-8,10-12,14H,5,9,13,15H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIQIUMSIXJXFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

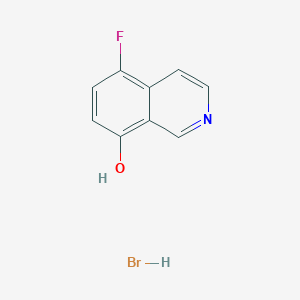

![[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone](/img/structure/B2866752.png)
![3-(4-Chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2866754.png)
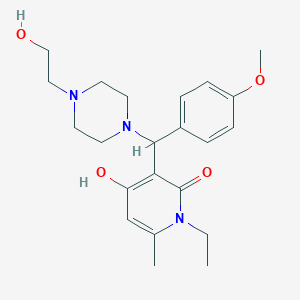
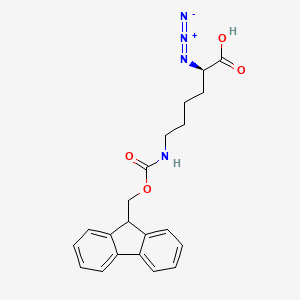
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2866762.png)
![8-Tert-butyl 3-ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylate](/img/structure/B2866763.png)
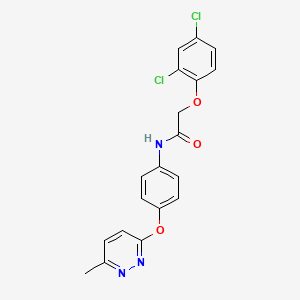
![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(2-methoxyethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2866765.png)
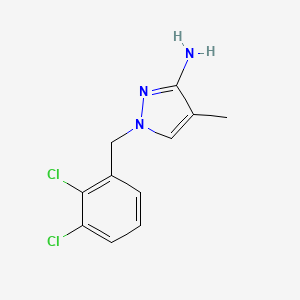
![ethyl 4-[2-(1H-indol-3-yl)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2866767.png)
![1-[3-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2866768.png)
